molecular formula C5H10O2 B1200202 3-Hydroxy-2-pentanone CAS No. 3142-66-3

3-Hydroxy-2-pentanone

Cat. No. B1200202
CAS RN: 3142-66-3
M. Wt: 102.13 g/mol
InChI Key: HDKKRASBPHFULQ-UHFFFAOYSA-N
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Description

3-Hydroxy-2-pentanone, also known as 3-Hydroxypentan-2-one or 2-pentanon-3-ol, is a chemical compound with the molecular formula C5H10O2 . It has a molecular weight of 102.1317 . Other names for this compound include 1-Acetopropyl alcohol, 1-Acetyl-1-propanol, and 1-Hydroxypropyl methyl ketone .


Molecular Structure Analysis

The molecular structure of 3-Hydroxy-2-pentanone can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure can be viewed using Java or Javascript .

Scientific Research Applications

  • Aroma Compound Generation : 3-Hydroxy-2-pentanone plays a role in the Maillard reaction, which contributes to the generation of aroma compounds. This reaction is significant in food chemistry and is involved in the flavor development of cooked foods (Cerny & Guntz-Dubini, 2008).

  • Oil Recovery Enhancement : This compound has been applied in enhancing water imbibition in coreflooding of fractured carbonate cores, which is a method used in the oil industry. The presence of 3-Hydroxy-2-pentanone in the system showed effectiveness in enhancing oil recovery, especially when an aqueous phase was present initially (Argüelles-Vivas et al., 2020).

  • Atmospheric Chemistry : In the field of environmental science, 3-Hydroxy-2-pentanone has been studied for its interactions with hydroxyl radicals and its contribution to the formation of photochemical air pollution in urban areas (Atkinson et al., 2000).

  • Wine Analysis : It has been isolated from various wine brands and analyzed for its impact on the flavor profile of wines. This highlights its role in the beverage industry and its contribution to the sensory characteristics of alcoholic beverages (Ronkainen et al., 1970).

  • Biological Production Studies : Research has been conducted on the biological production of hydroxy-pentanones, including 3-Hydroxy-2-pentanone, by certain bacterial strains. This opens avenues for its biosynthesis and potential applications in biotechnology (Xiao et al., 2017).

  • Catalytic Synthesis : Studies have also been conducted on the vapor-phase synthesis of 3-pentanone from 1-propanol, which suggests its importance in chemical synthesis and industrial applications (Kamimura et al., 2003).

Safety And Hazards

3-Hydroxy-2-pentanone is a highly flammable liquid and vapor. It is harmful if swallowed and causes skin irritation. It also causes serious eye irritation and may cause respiratory irritation . When handling this compound, it is advised to avoid breathing dust/fume/gas/mist/vapors/spray and use only outdoors or in a well-ventilated area . It is also recommended to keep away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

3-hydroxypentan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10O2/c1-3-5(7)4(2)6/h5,7H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDKKRASBPHFULQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863112
Record name 3-Hydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

102.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Boiling Point

105.00 to 107.00 °C. @ 50.00 mm Hg
Record name 3-Hydroxy-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Density

1.008-1.014
Record name 3-Hydroxy-2-pentanone
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/232/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Product Name

3-Hydroxy-2-pentanone

CAS RN

3142-66-3
Record name 3-Hydroxy-2-pentanone
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Acetylethylcarbinol
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Record name 3-Hydroxypentan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Pentanone, 3-hydroxy
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.119.296
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 3-HYDROXY-2-PENTANONE
Source FDA Global Substance Registration System (GSRS)
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Record name 3-Hydroxy-2-pentanone
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0031516
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
317
Citations
PH Van der Schaft, H De Goede… - … -ROYAL SOCIETY OF …, 1996 - books.google.com
… scale process for the production of 3-hydroxy-2-pentanone. … of 2, 3pentanediol, 3-hydroxy-2-pentanone and 2-hydroxy-3-… During the next 110 minutes, 3-hydroxy-2-pentanone was …
Number of citations: 4 books.google.com
Z Xiao, L Wang, R Gu, J Zhao, X Hou, H Zhu - Journal of biotechnology, 2017 - Elsevier
… In this study, two hydroxy-pentanone metabolites (3-hydroxy-2-pentanone and 2-hydroxy-3-pentanone) of Bacillus sp. H15-1 were identified by gas chromatography–mass spectrometry …
Number of citations: 4 www.sciencedirect.com
M Pechal, Z Cvengrošová, Š Holotík, L Malik… - … of Chromatography A, 1981 - Elsevier
… 3-Hydroxy-2-pentanone was isolated by fractional distillation under reduced pressure from the products of oxidation of 2-pentanone with thallic sulphate; the products were obtained by …
Number of citations: 9 www.sciencedirect.com
P Ronkainen, S Brummer… - American Journal of …, 1970 - Am Soc Enol Viticulture
… Reference curves for the estimation of ~-hydroxy ketone, acefoin and 2-hydroxy-3-penfanone and/or 3-hydroxy-2pentanone contents ,in alcohol-wafer solution. The relative height of the …
Number of citations: 13 www.ajevonline.org
AD Haukeli, S Lie - Journal of the Institute of Brewing, 1972 - Wiley Online Library
… Results are given for the production of diacetyl, 2,3-pentandione- l-acetolactate, 2-acetohydroxy butyrate, acetoin and 3-hydroxy-2-pentanone for 13 yeasts belonging to the genus …
Number of citations: 30 onlinelibrary.wiley.com
EFSA Panel on Food Contact Materials … - EFSA …, 2011 - Wiley Online Library
… ND No safety concern a) JECFA evaluated 3hydroxy-2-pentanone (CASrn as in Register). (R)- or (S)-enantiomer not specified by CASrn in Register. …
Number of citations: 9 efsa.onlinelibrary.wiley.com
BB Borse, LJM Rao, K Ramalakshmi, B Raghavan - Food chemistry, 2007 - Elsevier
… Four alcohols, namely, phenyl ethyl alcohol, 1-hexanol, two other sesquiterpene alcohols – nerolidol and farnesol-along with four ketones, namely, 3-hydroxy-2-pentanone, 2-hydroxy-3-…
Number of citations: 120 www.sciencedirect.com
V Heguaburu, H do Carmo, F Parpal, ME Amorós… - Tetrahedron …, 2017 - Elsevier
… regioselectivity (Table 1, entry 2), rendering 3-hydroxy-2-pentanone (5) 22 and 1-hydroxy-2-… -3-pentanone (8) 22 and 3-hydroxy-2-pentanone (5) was obtained as described previously …
Number of citations: 14 www.sciencedirect.com
J Heidlas, R Tressl - Archives of microbiology, 1990 - Springer
… The Kin-values obtained for the reduction of (R,S)-4-hydroxy-3-pentanone and (R,S)-3-hydroxy-2pentanone were 3.5 and 3.4 mM, respectively; these results demonstrated that the …
Number of citations: 32 link.springer.com
C Höckelmann, F Jüttner - Flavour and Fragrance Journal, 2005 - Wiley Online Library
… 2A), 3-hydroxy-2pentanone (Figure 2B), 2-hydroxy-3-hexanone and 3-hydroxy-2-hexanone were found (Table 1). The 2-hydroxy-3-pentanone and 3-hydroxy-2-pentanone were eluted …
Number of citations: 58 onlinelibrary.wiley.com

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